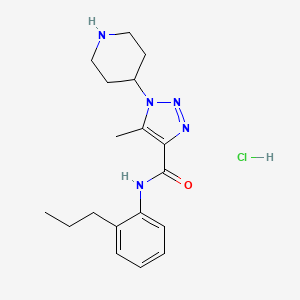![molecular formula C13H22N2S B7639928 1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine, also known as CPP-115, is a synthetic compound that has been gaining attention in scientific research. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an important neurotransmitter in the brain.
作用机制
1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine works by inhibiting GABA transaminase, which is responsible for breaking down GABA. This leads to an increase in GABA levels in the brain, which can have various effects on neurotransmission. GABA is an inhibitory neurotransmitter, meaning it reduces the activity of neurons. By increasing GABA levels, this compound can have anxiolytic, anticonvulsant, and analgesic effects. Additionally, GABA is involved in the reward pathway of the brain, and increasing GABA levels may reduce the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have various effects on neurotransmission. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of using 1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine in lab experiments is its potency and selectivity for GABA transaminase inhibition. This allows for precise manipulation of GABA levels in the brain. Additionally, this compound has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for GABA transaminase inhibition, it may interact with other enzymes or receptors in the brain.
未来方向
There are many potential future directions for research on 1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine. One area of interest is in its potential for treating addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse, and further research could explore its potential for treating various types of addiction. Additionally, further research could explore the potential of this compound for treating cognitive disorders, such as Alzheimer's disease and schizophrenia. Finally, research could explore the potential of this compound for treating other neurological disorders, such as epilepsy and anxiety disorders.
Conclusion
This compound is a synthetic compound that has been gaining attention in scientific research for its potential therapeutic applications. It is a potent and selective inhibitor of GABA transaminase, which can increase GABA levels in the brain. This compound has been shown to have anxiolytic, anticonvulsant, and analgesic effects, as well as potential for treating addiction and cognitive disorders. While there are some limitations to its use in lab experiments, this compound has many potential future directions for research.
合成方法
1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine can be synthesized through a series of chemical reactions. The starting material is cyclopropylamine, which is reacted with 2-bromoacetone to form 1-cyclopropylpropan-2-one. This intermediate is then reacted with 3-(4-methyl-1,3-thiazol-2-yl)propylamine to form this compound. The synthesis method has been optimized to produce high yields and purity of this compound.
科学研究应用
1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and analgesic effects. This compound has also been studied for its potential in treating addiction, as GABA is involved in the reward pathway of the brain. Additionally, this compound has been studied for its potential in treating cognitive disorders, such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S/c1-3-12(11-6-7-11)14-8-4-5-13-15-10(2)9-16-13/h9,11-12,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFWPQKPDSJUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)NCCCC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)


![N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7639886.png)

![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)

![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)
![N-[5-[[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B7639924.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)